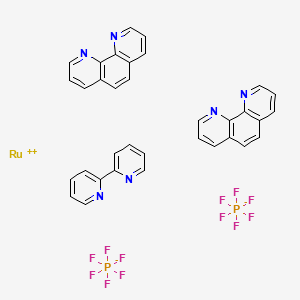
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine is a coordination compound that features nickel as the central metal ion coordinated with two chlorine atoms and a ligand composed of 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine typically involves the reaction of nickel chloride with 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine under controlled conditions. The ligand, 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine, can be synthesized through the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Alternatively, it can be prepared from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods
化学反应分析
Types of Reactions
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the nickel center.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the nickel ion.
Substitution: Ligand substitution reactions are common, where the 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine ligand can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction could produce nickel(I) or nickel(0) species. Substitution reactions result in new coordination compounds with different ligands.
科学研究应用
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine has several scientific research applications:
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the context of metal-based drugs.
作用机制
The mechanism of action of dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine involves its coordination with target molecules through the nickel center. The nickel ion can undergo various oxidation states, facilitating electron transfer processes and catalytic activities. The ligand, 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine, stabilizes the nickel center and influences its reactivity by providing a specific electronic environment .
相似化合物的比较
Similar Compounds
2-Chloro-4-methoxypyridine: This compound is structurally similar but lacks the nickel center and the additional pyridine ring.
4,4’-Dimethoxy-2,2’-bipyridine: Another related compound with two methoxy-substituted pyridine rings but without the nickel coordination.
Uniqueness
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine is unique due to the presence of the nickel center, which imparts distinct catalytic and electronic properties.
属性
分子式 |
C12H12Cl2N2NiO2 |
|---|---|
分子量 |
345.83 g/mol |
IUPAC 名称 |
dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H12N2O2.2ClH.Ni/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12;;;/h3-8H,1-2H3;2*1H;/q;;;+2/p-2 |
InChI 键 |
FMXCYJMTCRBSOJ-UHFFFAOYSA-L |
规范 SMILES |
COC1=CC(=NC=C1)C2=NC=CC(=C2)OC.Cl[Ni]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tert-butyl 2-imino-2-oxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B13906934.png)





![(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol](/img/structure/B13906974.png)
